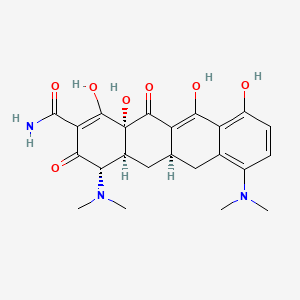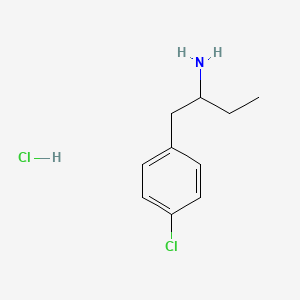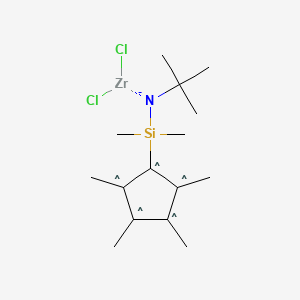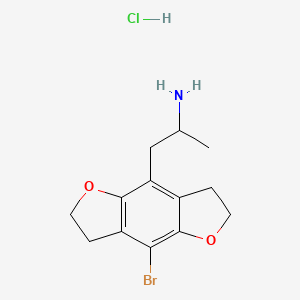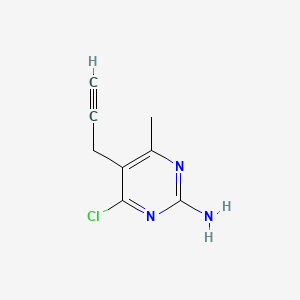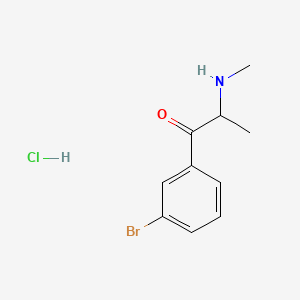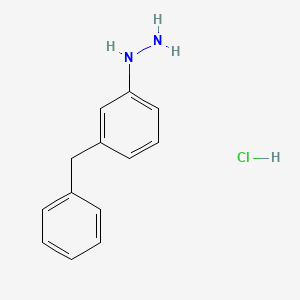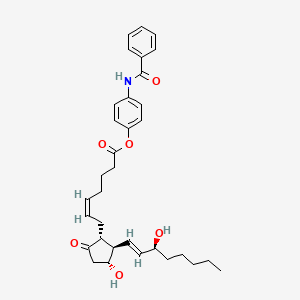![molecular formula C21H22ClNO2 B592939 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone CAS No. 1843184-38-2](/img/structure/B592939.png)
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 203 N-(4-hydroxypentyl) metabolite: is a chemical compound that is a metabolite of JWH 203, an analgesic chemical from the phenylacetylindole family. JWH 203 acts as a cannabinoid agonist with binding affinities for the central and peripheral cannabinoid receptors. The N-(4-hydroxypentyl) metabolite is expected to be detectable in both serum and urine and is used primarily for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 203 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 203. The process typically requires the use of specific reagents and catalysts to achieve the hydroxylation at the desired position. The reaction conditions must be carefully controlled to ensure the selective formation of the N-(4-hydroxypentyl) metabolite.
Industrial Production Methods: Industrial production of JWH 203 N-(4-hydroxypentyl) metabolite would involve scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The process would also involve purification steps, such as chromatography, to isolate the desired metabolite .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound JWH 203.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of JWH 203.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: JWH 203 N-(4-hydroxypentyl) metabolite is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of JWH 203 usage in biological samples.
Biology: The compound is studied for its interactions with cannabinoid receptors, providing insights into the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Research on this metabolite contributes to understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can inform the development of therapeutic agents.
Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices, including biological fluids and environmental samples .
Mechanism of Action
The mechanism of action of JWH 203 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 203, it retains activity at the central and peripheral cannabinoid receptors. The binding of the metabolite to these receptors can modulate various physiological processes, including pain perception, mood, and appetite. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
- JWH 018 N-(4-hydroxypentyl) metabolite
- JWH 250 N-(4-hydroxypentyl) metabolite
- AM-2201 N-(4-hydroxypentyl) metabolite
Comparison: JWH 203 N-(4-hydroxypentyl) metabolite is unique in its slightly more potent binding affinities for the central and peripheral cannabinoid receptors compared to similar compounds like JWH 250. This makes it a valuable compound for studying the effects of synthetic cannabinoids and their metabolites. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other metabolites, influencing its metabolic stability and activity .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOSHHIHVCMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017538 |
Source


|
| Record name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-38-2 |
Source


|
| Record name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
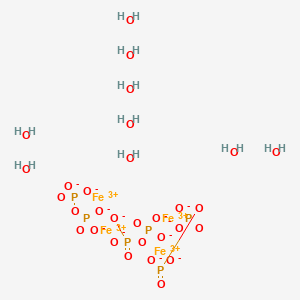

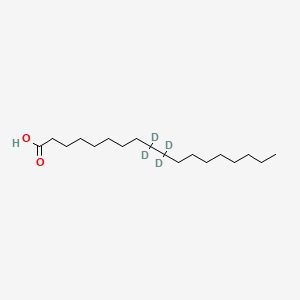
![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)
